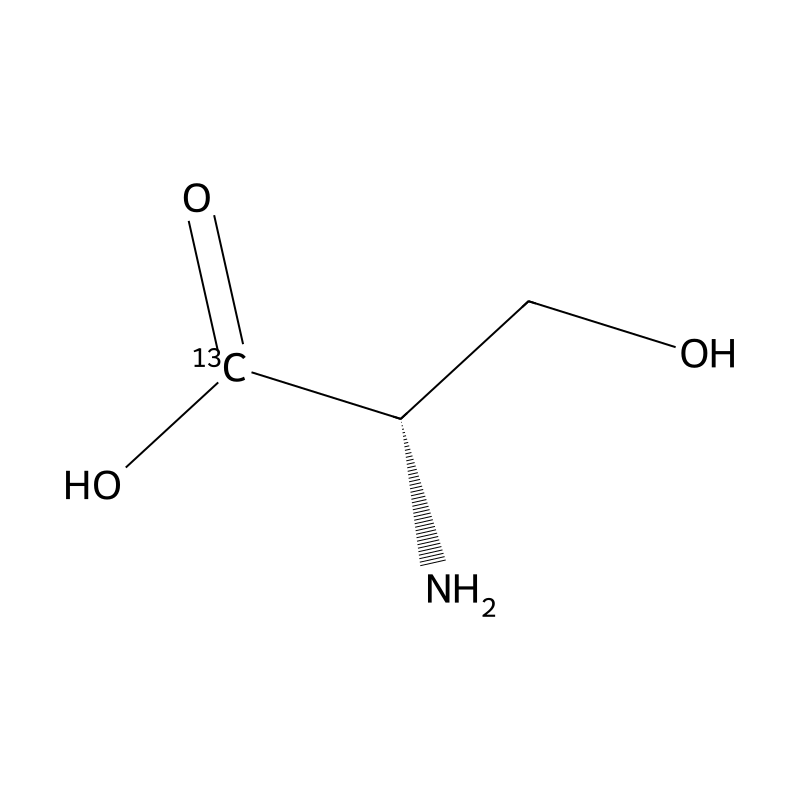

L-Serine-1-13C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

L-Serine-1-13C is a stable isotope-labeled form of the non-essential amino acid L-Serine, specifically enriched with carbon-13 at the carboxyl (C1) position. This positional labeling makes it a critical tool for metabolic flux analysis (MFA) and stable isotope-resolved metabolomics (SIRM). It enables researchers to precisely track the fate of the serine carboxyl group through key metabolic networks, such as one-carbon metabolism, which is fundamental for nucleotide synthesis, methylation, and redox balance. Its primary procurement value lies in its ability to provide specific, quantifiable data on pathway activity, which is essential for understanding metabolic reprogramming in diseases like cancer and neurological disorders.

Substituting L-Serine-1-13C with close analogs is not viable for targeted metabolic studies. Unlabeled L-Serine provides no signal for tracing experiments. Uniformly labeled L-Serine (e.g., U-13C3) traces all three carbons, which complicates the analysis of pathways where the carboxyl carbon has a distinct fate, such as decarboxylation reactions. Using a different positionally-labeled serine (e.g., L-Serine-2,3,3-d3) answers entirely different questions about downstream pathways and can introduce kinetic isotope effects that alter metabolic rates, a risk that must be carefully considered. For studies focused specifically on the contribution of the serine carboxyl group to one-carbon pools or its loss as CO2, L-Serine-1-13C is the required tool, as other labels do not provide the necessary specific signal and can lead to misinterpretation of metabolic fluxes.

Precursor Suitability: Isolates Carboxyl Group Fate in One-Carbon Metabolism

The primary procurement driver for L-Serine-1-13C is its unique ability to track the carboxyl carbon. In one-carbon metabolism, serine is converted to glycine by serine hydroxymethyltransferase (SHMT), a key pathway for nucleotide synthesis. The 1-13C label is lost as CO2 in certain reactions, allowing for direct measurement of decarboxylation fluxes. In contrast, using uniformly labeled [U-13C3]serine would result in a M+2 label on glycine, which provides information on the serine backbone conversion but obscures the specific fate of the C1 carbon. This makes L-Serine-1-13C essential for specifically quantifying the flux through pathways where the carboxyl group is removed.

| Evidence Dimension | Metabolic Tracer Specificity |

| Target Compound Data | Provides a specific M+1 signal for metabolites retaining the carboxyl group; allows measurement of 13CO2 for decarboxylation flux. |

| Comparator Or Baseline | Unlabeled L-Serine: No tracer signal. [U-13C3]L-Serine: Provides M+3 signal, complicating analysis of C1-specific pathways. |

| Quantified Difference | Qualitatively different metabolic information; enables measurement of pathways inaccessible to other tracers. |

| Conditions | In vitro or in vivo stable isotope tracing experiments analyzed by mass spectrometry or NMR. |

This specificity is critical for accurately modeling one-carbon metabolism and is a non-substitutable requirement for researchers asking questions about the fate of the serine carboxyl group.

Analytical Clarity: Simplified Mass Isotopologue Analysis in Mass Spectrometry

In mass spectrometry-based metabolomics, the single 13C label in L-Serine-1-13C generates a simple and predictable M+1 mass shift in downstream metabolites that retain the carboxyl group. This simplifies the interpretation of mass isotopologue distributions (MIDs) compared to tracers like [U-13C3]L-Serine, which produce more complex M+1, M+2, and M+3 patterns that can overlap with the natural isotopic abundance of other atoms. Correctly processing raw mass spectrometer data requires correcting for the natural abundance of stable isotopes; a simpler M+1 pattern from L-Serine-1-13C reduces computational complexity and potential sources of error in this correction step.

| Evidence Dimension | Mass Isotopologue Complexity |

| Target Compound Data | Generates a simple M+1 signal in labeled metabolites. |

| Comparator Or Baseline | [U-13C3]L-Serine: Generates complex M+1, M+2, and M+3 patterns. |

| Quantified Difference | Reduces the complexity of spectral deconvolution and natural abundance correction, improving analytical accuracy. |

| Conditions | LC-MS or GC-MS analysis of metabolites from stable isotope tracing experiments. |

For laboratories focused on high-throughput or complex metabolic network analysis, the simplified data analysis reduces processing time and increases the reliability of quantitative flux calculations.

Reproducibility & Purity: Prerequisite for Quantitative Metabolic Flux Analysis (MFA)

Quantitative 13C-MFA is considered the gold standard for determining intracellular reaction rates. The accuracy of these models is highly dependent on the isotopic purity of the supplied tracer. Using L-Serine-1-13C with a high isotopic enrichment (typically >99%) and high chemical purity (>98%) is essential for obtaining reliable and reproducible data. A lower or inconsistent isotopic enrichment in the precursor introduces significant errors into the calculation of mass isotopologue distributions and, consequently, the inferred metabolic fluxes. This makes the procurement of a high-purity, well-characterized compound a critical factor for experimental success.

| Evidence Dimension | Isotopic and Chemical Purity |

| Target Compound Data | High isotopic enrichment (>99%) and chemical purity (>98%) specified. |

| Comparator Or Baseline | Crude mixtures or compounds with lower/unspecified isotopic enrichment. |

| Quantified Difference | Reduces error propagation in metabolic flux calculations, ensuring reproducibility and accuracy of results. |

| Conditions | Quantitative Metabolic Flux Analysis (MFA) studies. |

For quantitative studies, the cost of failed or irreproducible experiments due to low-purity tracers far outweighs the investment in a high-grade, certified compound, making it a critical procurement decision.

Dissecting Serine's Role in Cancer Proliferation

In cancer research, the serine, glycine, one-carbon (SGOC) network is a key target. L-Serine-1-13C is the correct choice for specifically quantifying how cancer cells utilize the carboxyl carbon of serine, for example, to understand its contribution to nucleotide synthesis versus other metabolic fates. This directly follows from its ability to isolate the C1 carbon's metabolic path.

Mapping Central Carbon Metabolism in Neurological Studies

L-Serine metabolism is critical for neurophysiology. Using L-Serine-1-13C allows for precise tracing of serine's entry into central carbon metabolism within neural cells. The simplified M+1 signal it generates facilitates accurate quantification in complex biological matrices like brain tissue, which is a direct advantage of its analytical clarity.

Validating Metabolic Models in Systems Biology

When building and validating computational models of metabolic networks, precise, quantitative data is required. The high isotopic and chemical purity of L-Serine-1-13C ensures that the input for the model is well-defined, leading to more accurate and reproducible flux calculations, a direct consequence of using a high-purity reagent.

References

- [1] Mattaini KR, Sullivan MR, Vander Heiden MG. The importance of serine metabolism in cancer. J Cell Biol. 2016.

- [2] Mehrmohamadi, M., et al. Characterization of the usage of the serine metabolic network in human cancer. Cell reports. 2016.

- [3] Le Douce, J., et al. Serine metabolism and the brain. Metabolic Brain Disease. 2020.

- [4] Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and isotope tracing. Cell, 173(4), 822-835.

- [5] Antoniewicz, M. R. (2015). Parallel labeling experiments for pathway elucidation and 13C metabolic flux analysis. Current opinion in biotechnology, 36, 91-97.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Gallegos DA, Saurí J, Cohen RD, Wan X, Videau P, Vallota-Eastman AO, Shaala LA, Youssef DTA, Williamson RT, Martin GE, Philmus B, Sikora AE, Ishmael JE, McPhail KL. Jizanpeptins, Cyanobacterial Protease Inhibitors from a Symploca sp. Cyanobacterium Collected in the Red Sea. J Nat Prod. 2018 May 29. doi: 10.1021/acs.jnatprod.8b00117. [Epub ahead of print] PubMed PMID: 29808677.

3: Hartz A, Schreiter L, Pagel J, Moser K, Wieg C, Grotheer A, Rupp J, Herting E, Göpel W, Härtel C. Mannose-binding lectin and mannose-binding protein-associated serine protease 2 levels and infection in very-low-birth-weight infants. Pediatr Res. 2018 May 28. doi: 10.1038/s41390-018-0017-9. [Epub ahead of print] PubMed PMID: 29807983.

4: Rampuria S, Bag P, Rogan CJ, Sharma A, Gassmann W, Kirti PB. Pathogen-induced AdDjSKI of the wild peanut, Arachis diogoi, potentiates tolerance of multiple stresses in E. coli and tobacco. Plant Sci. 2018 Jul;272:62-74. doi: 10.1016/j.plantsci.2018.03.033. Epub 2018 Apr 3. PubMed PMID: 29807607.

5: Li Y, Zhang Y, Xiao S, Kong P, Cheng C, Shi R, Wang F, Zhang L, Wang J, Jia Z, Wu S, Liu Y, Guo J, Cheng X, Cui Y, Liu J. Mps1 is associated with the BRAF(V600E) mutation but does not rely on the classic RAS/RAF/MEK/ERK signaling pathway in thyroid carcinoma. Oncol Lett. 2018 Jun;15(6):9978-9986. doi: 10.3892/ol.2018.8561. Epub 2018 Apr 24. PubMed PMID: 29805692; PubMed Central PMCID: PMC5958632.

6: Tipmanee V, Pattaranggoon NC, Kanjanapradit K, Saetang J, Sangkhathat S. Molecular dynamic simulation of mutated β-catenin in solid pseudopapillary neoplasia of the pancreas. Oncol Lett. 2018 Jun;15(6):9167-9173. doi: 10.3892/ol.2018.8490. Epub 2018 Apr 13. PubMed PMID: 29805647; PubMed Central PMCID: PMC5958693.

7: Zhang Y, Li Z, Fan X, Xiong J, Zhang G, Luo X, Li K, Jie Z, Cao Y, Huang Z, Wu F, Xiao L, Duan G, Chen H. PRL-3 promotes gastric cancer peritoneal metastasis via the PI3K/AKT signaling pathway in vitro and in vivo. Oncol Lett. 2018 Jun;15(6):9069-9074. doi: 10.3892/ol.2018.8467. Epub 2018 Apr 11. PubMed PMID: 29805638; PubMed Central PMCID: PMC5958648.

8: Zhu J, Ji Y, Yu Y, Jin Y, Zhang X, Zhou J, Chen Y. Knockdown of serine/threonine protein phosphatase 5 enhances gemcitabine sensitivity by promoting apoptosis in pancreatic cancer cells in vitro. Oncol Lett. 2018 Jun;15(6):8761-8769. doi: 10.3892/ol.2018.8363. Epub 2018 Mar 28. PubMed PMID: 29805615; PubMed Central PMCID: PMC5950513.

9: Huang Y, Lin M, Chen X, Huang C, Zhang X, Chen L, Wu K, Chen Y, Zhu Y, Lin Y. Evaluation of the prognostic and physiological functions of death associated protein kinase 1 in breast cancer. Oncol Lett. 2018 Jun;15(6):8261-8268. doi: 10.3892/ol.2018.8439. Epub 2018 Apr 5. PubMed PMID: 29805560; PubMed Central PMCID: PMC5958705.

10: Chang SY, Belal SA, Kang DR, Il Choi Y, Kim YH, Choe HS, Heo JY, Shim KS. Influence of Probiotics-Friendly Pig Production on Meat Quality and Physicochemical Characteristics. Korean J Food Sci Anim Resour. 2018 Apr;38(2):403-416. doi: 10.5851/kosfa.2018.38.2.403. Epub 2018 Apr 30. PubMed PMID: 29805288; PubMed Central PMCID: PMC5960836.

11: Liu Y, Liu J. Cu2+-directed Liposome Membrane Fusion, Positive Stain Electron Microscopy and Oxidation. Langmuir. 2018 May 27. doi: 10.1021/acs.langmuir.8b00864. [Epub ahead of print] PubMed PMID: 29804456.

12: Wang Y, Yu Y, Zhang HX, Wu XL. [The expression of Akt/mTOR in VSMC calcification induced by high phosphate and its regulation of Cbfα1]. Zhonghua Yi Xue Za Zhi. 2018 May 15;98(18):1446-1451. doi: 10.3760/cma.j.issn.0376-2491.2018.18.016. Chinese. PubMed PMID: 29804411.

13: Li SZ, Xu F, Sun CQ, Xu P. [Research advances in the mammalian target of rapamycin signaling pathway and its inhibitors in treatment of hepatocellular carcinoma]. Zhonghua Gan Zang Bing Za Zhi. 2018 Jan 20;26(1):77-80. doi: 10.3760/cma.j.issn.1007-3418.2018.01.018. Chinese. PubMed PMID: 29804369.

14: Bashir A, Hazari YM, Bashir S, Hilal N, Banday M, Iqbal MK, Jan TR, Farooq SS, Shah NN, Fazili KM. SERPINA1 Hepatocyte-Specific Promoter Polymorphism Associate with Chronic Obstructive Pulmonary Disease in a Study of Kashmiri Ancestry Individuals. Lung. 2018 May 26. doi: 10.1007/s00408-018-0124-8. [Epub ahead of print] PubMed PMID: 29804144.

15: Liu Z, Liu R, Chou J, Yu J, Liu X, Sun C, Li Y, Liu L. Targeted metabolomics analysis reveals the association between maternal folic acid supplementation and fatty acids and amino acids profiles in rat pups. J Chromatogr B Analyt Technol Biomed Life Sci. 2018 May 24;1090:101-109. doi: 10.1016/j.jchromb.2018.05.013. [Epub ahead of print] PubMed PMID: 29803868.

16: Sue M, Yajima S. Crystal structure of the delta-class glutathione transferase in Musca domestica. Biochem Biophys Res Commun. 2018 May 24. pii: S0006-291X(18)31238-5. doi: 10.1016/j.bbrc.2018.05.161. [Epub ahead of print] PubMed PMID: 29803675.

17: Singh M, George AK, Homme RP, Majumder A, Laha A, Sandhu HS, Tyagi SC. Circular RNAs profiling in the cystathionine-β-synthase mutant mouse reveals novel gene targets for hyperhomocysteinemia induced ocular disorders. Exp Eye Res. 2018 May 24. pii: S0014-4835(18)30244-6. doi: 10.1016/j.exer.2018.05.026. [Epub ahead of print] PubMed PMID: 29803556.

18: Li Z, Scott K, Hemar Y, Otter D. Protease activity of enzyme extracts from tamarillo fruit and their specific hydrolysis of bovine caseins. Food Res Int. 2018 Jul;109:380-386. doi: 10.1016/j.foodres.2018.04.039. Epub 2018 Apr 21. PubMed PMID: 29803463.

19: Dong X, Gu R, Zhu X, Gan H, Liu J, Jin J, Meng Z, Dou G. Evaluating prodrug characteristics of a novel anticoagulant fusion protein neorudin, a prodrug targeting release of hirudin variant 2-Lys47 at the thrombosis site, by means of in vitro pharmacokinetics. Eur J Pharm Sci. 2018 May 23. pii: S0928-0987(18)30250-1. doi: 10.1016/j.ejps.2018.05.025. [Epub ahead of print] PubMed PMID: 29802897.

20: Koh AS, Gao F, Leng S, Kovalik JP, Zhao X, Tan RS, Fridianto KT, Ching J, Chua SJ, Yuan JM, Koh WP, Zhong L. Dissecting Clinical and Metabolomics Associations of Left Atrial Phasic Function by Cardiac Magnetic Resonance Feature Tracking. Sci Rep. 2018 May 25;8(1):8138. doi: 10.1038/s41598-018-26456-8. PubMed PMID: 29802321.